molecular formula C11H10BrN3O2 B8345320 (3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate

(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate

Cat. No.: B8345320
M. Wt: 296.12 g/mol
InChI Key: VYCHGYHWBSQNFI-UHFFFAOYSA-N
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Description

(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of 3-bromopyrazole with N-methyl-N-phenylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C11H10BrN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-8-7-10(12)13-15/h2-8H,1H3

InChI Key

VYCHGYHWBSQNFI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)ON2C=CC(=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-hydroxy-3-bromopyrazole and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (63%, oil).
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